molecular formula C28H30N2 B10914364 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10914364
M. Wt: 394.5 g/mol
InChI Key: LPJMQXPRRRODIS-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce halogenated or alkylated derivatives.

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its multiple methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2/c1-18-7-11-24(12-8-18)17-30-28(26-14-10-20(3)22(5)16-26)23(6)27(29-30)25-13-9-19(2)21(4)15-25/h7-16H,17H2,1-6H3

InChI Key

LPJMQXPRRRODIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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